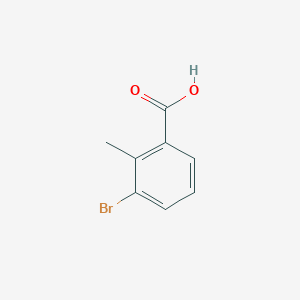

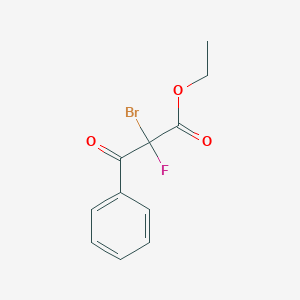

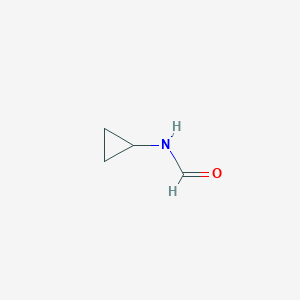

![molecular formula C10H15NO B144070 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile CAS No. 264279-20-1](/img/structure/B144070.png)

1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bicyclic compounds is a topic of interest in several studies. For instance, the polymerization of 1,3,3-trimethyl-2,7-dioxabicyclo[2.2.1]heptane was carried out using various initiators and solvents, leading to products with different physical states and molecular weights . Another study reported the synthesis of various bicyclic compounds, including those with oxabicyclo and azabicyclo structures, through intramolecular cyclization reactions . These methods could potentially be adapted for the synthesis of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile.

Molecular Structure Analysis

The molecular structure of bicyclic compounds can be complex, and X-ray crystallography is often used to determine their precise geometries. For example, the molecular structure of a silaheterocycle with a bicyclic framework was elucidated using X-ray structure analysis, revealing a rigid bicyclic molecule with significant dihedral angles and transannular distances . This type of analysis could be applied to determine the molecular structure of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile.

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions. The Mannich condensation of cis-4,4,6-trimethylbicyclo[3.1.1]heptan-2-one with paraformaldehyde and dimethylamine is an example of how nitrogen-containing bicyclic compounds can be synthesized . Additionally, the reaction of camphorquinone with diaminomaleonitrile resulted in the formation of a mixture of stereoisomers of a bicyclic compound . These reactions provide a basis for understanding the types of chemical transformations that 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds can vary widely. The polymerization study mentioned earlier found that the products' physical states ranged from white powders to syrups depending on the reaction conditions . The molecular weights of the oligomers also varied, which could be indicative of the properties of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile. The X-ray crystal structure study provides additional information on the rigidity and stability of bicyclic molecules .

Applications De Recherche Scientifique

Synthesis and Transformation Studies :

- The synthesis and transformation of related compounds, such as the synthesis of 5,7,7-trimethyl-2-azabicyclo[4.1.1]octan-3-one from the E isomer of cis-4,6,6-trimethylbicyclo[3.1.1]-heptan-2-one oxime, have been explored. This process involves acid catalysis and demonstrates the versatility of similar compounds in chemical synthesis (Koval’skaya et al., 2004).

- Efficient methods for synthesizing derivatives of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile have been developed. For instance, a simple one-pot synthesis of (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one demonstrates the potential for creating complex structures from simpler precursors (Selezneva et al., 2011).

Chemical Reactions and Properties :

- The chemical properties and reactions of structurally related compounds have been studied. For example, the interaction between oxygen lone-pair orbitals of ether and α,β-unsaturated ketone functions in related compounds highlights the complexity of intramolecular interactions and their impact on chemical behavior (Röser et al., 1990).

- The thermochemistry of oxabicyclo-heptanes, including enthalpy of formation, entropy, heat capacity, and group additivity, provides insight into the energetic properties of these compounds, which is crucial for their potential application in various chemical processes (Bozzelli & Rajasekaran, 2007).

Applications in Material Science and Engineering :

- Research on oxabicyclic guest compounds, including 7-oxabicyclo[2.2.1]heptane, as novel promoters for gas hydrates, demonstrates their potential in material science and engineering. These compounds can significantly improve the thermodynamic stability of hydrate systems, indicating their utility in hydrate-based technologies (Seol et al., 2020).

Propriétés

IUPAC Name |

1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(2)5-4-8-10(3,12-8)7(9)6-11/h7-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBYFBMGSXQOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(C1C#N)(O2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

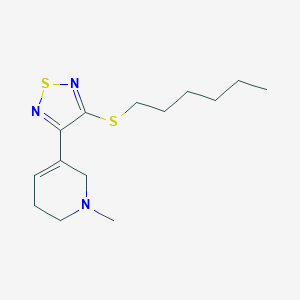

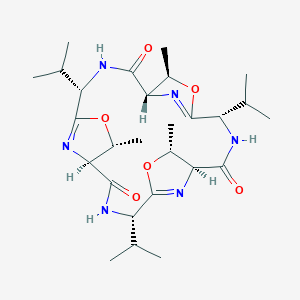

![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)

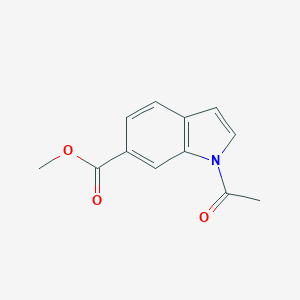

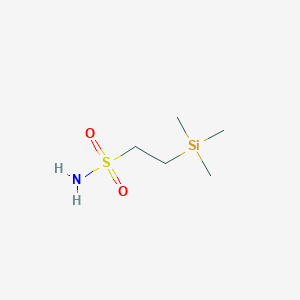

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)

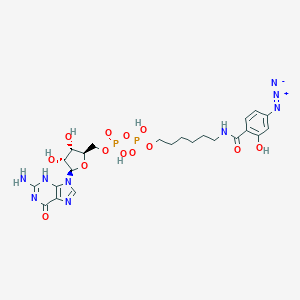

![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)